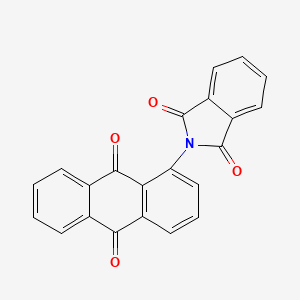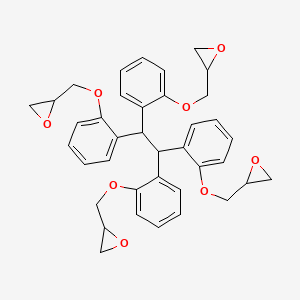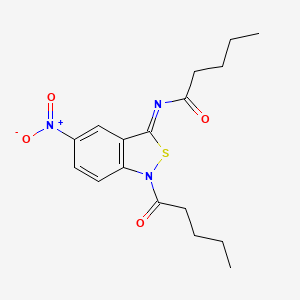
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide typically involves multi-step organic reactions. One common method includes the nitration of a benzisothiazole precursor followed by acylation to introduce the oxopentyl group. The final step involves the formation of the ylidene linkage with pentanamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to scale up the synthesis while maintaining efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted benzisothiazole derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzisothiazole ring can bind to specific enzymes, inhibiting their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar structures but different substituents on the benzisothiazole ring.
Nitrobenzene Derivatives: Compounds with nitro groups attached to benzene rings, exhibiting different reactivity and biological activities.
Uniqueness
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Propiedades
Número CAS |
106532-66-5 |
|---|---|
Fórmula molecular |
C17H21N3O4S |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N-(5-nitro-1-pentanoyl-2,1-benzothiazol-3-ylidene)pentanamide |
InChI |
InChI=1S/C17H21N3O4S/c1-3-5-7-15(21)18-17-13-11-12(20(23)24)9-10-14(13)19(25-17)16(22)8-6-4-2/h9-11H,3-8H2,1-2H3 |
Clave InChI |
DXAQJFFBBWXAAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


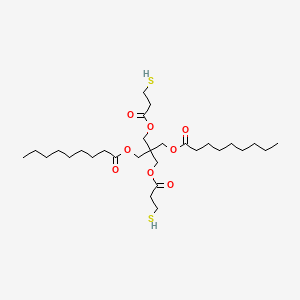
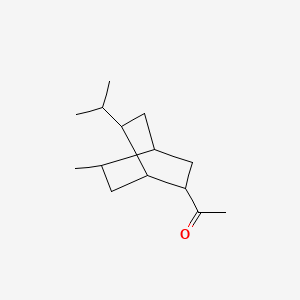
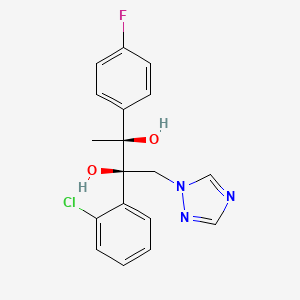
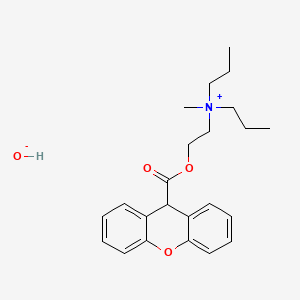
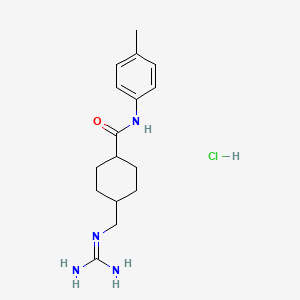

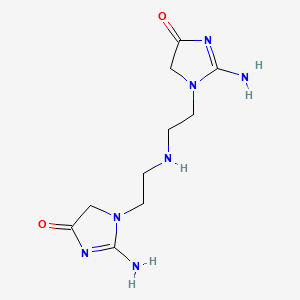
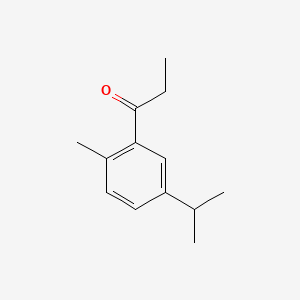
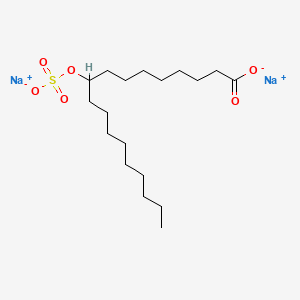
![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)


